molecular formula C22H18N2O3S B2468452 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361159-53-7

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2468452
CAS No.: 361159-53-7
M. Wt: 390.46
InChI Key: XAHSGCDNVFKGGZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide: is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods: Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison: While these compounds share a common benzothiazole core, their unique substituents confer different chemical and biological properties. For instance, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide may exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a unique candidate for specific applications .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a phenoxybenzamide moiety. Its molecular formula is C15H13N3O2SC_{15}H_{13}N_3O_2S with a molar mass of approximately 315.35 g/mol. The unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The benzothiazole component can effectively bind to enzyme active sites, inhibiting their activity. This is crucial for therapeutic effects in diseases where enzyme modulation is beneficial.
  • Receptor Interaction : The phenoxybenzamide portion enhances binding affinity to specific receptors, potentially leading to altered signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer activity. For example:

  • Cell Viability Studies : In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines (e.g., B16F10 melanoma cells) with IC50 values ranging from 10 to 20 µM, indicating potent cytotoxic effects .

Antimicrobial Effects

The compound has also shown antimicrobial properties against several pathogens:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Tyrosinase Inhibition

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:

  • IC50 Values : The compound exhibited a strong inhibitory effect with an IC50 value of approximately 14.33 µM, making it a candidate for depigmentation therapies .

Case Studies

  • Study on Anticancer Activity :
    • Researchers treated B16F10 cells with varying concentrations of this compound over 48 hours. Results indicated significant reductions in cell proliferation at concentrations above 5 µM without notable cytotoxicity at lower concentrations .
  • Antimicrobial Efficacy Assessment :
    • A series of tests against common bacterial and fungal strains revealed that the compound's effectiveness varied by organism but consistently demonstrated inhibition at clinically relevant concentrations .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSGCDNVFKGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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